3-[(2-bromophenoxy)methyl]-N-propylbenzamide
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Overview
Description
Preparation Methods
The synthesis of 3-[(2-bromophenoxy)methyl]-N-propylbenzamide typically involves the reaction of 2-bromophenol with benzyl chloride under basic conditions to form the intermediate 2-bromophenoxybenzyl chloride. This intermediate is then reacted with N-propylamine to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as recrystallization and chromatography are commonly employed to purify the final product .
Chemical Reactions Analysis
3-[(2-bromophenoxy)methyl]-N-propylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(2-bromophenoxy)methyl]-N-propylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-[(2-bromophenoxy)methyl]-N-propylbenzamide involves its interaction with specific molecular targets. The bromophenoxy group is believed to play a crucial role in binding to target proteins, while the benzamide backbone facilitates the compound’s stability and bioavailability. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways .
Comparison with Similar Compounds
3-[(2-bromophenoxy)methyl]-N-propylbenzamide can be compared with similar compounds such as 3-[(2-bromophenoxy)methyl]-N-isopropylbenzamide and 3-[(2-bromophenoxy)methyl]-N-cycloheptylbenzamide. These compounds share a similar bromophenoxy group but differ in their amide substituents. The uniqueness of this compound lies in its specific propyl group, which may influence its chemical reactivity and biological activity .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in organic chemistry, biology, medicine, and industry. Ongoing research continues to uncover its full range of applications and mechanisms of action.
Properties
Molecular Formula |
C17H18BrNO2 |
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Molecular Weight |
348.2 g/mol |
IUPAC Name |
3-[(2-bromophenoxy)methyl]-N-propylbenzamide |
InChI |
InChI=1S/C17H18BrNO2/c1-2-10-19-17(20)14-7-5-6-13(11-14)12-21-16-9-4-3-8-15(16)18/h3-9,11H,2,10,12H2,1H3,(H,19,20) |
InChI Key |
NHCMPUXSJWOVQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC=CC(=C1)COC2=CC=CC=C2Br |
Origin of Product |
United States |
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